Predicted Physicochemical Properties Compared to the 6-Chloro-5-iodo Regioisomer
The target compound and its regioisomer, 6-Chloro-5-iodopyridin-3-amine (CAS 444902-32-3), share the same molecular formula (C5H4ClIN2) and molecular weight (254.46 g/mol) [1]. However, the different positions of the amine group lead to divergent predicted lipophilicity, as measured by the partition coefficient (LogP). For 2-Chloro-5-iodopyridin-3-amine, the predicted LogP is 2.81 [2]. While experimental data for the 6-chloro isomer is not available in the same dataset, the structural difference implies a different calculated LogP value, which can influence membrane permeability, solubility, and overall pharmacokinetic profile in drug discovery .
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.81 |
| Comparator Or Baseline | 6-Chloro-5-iodopyridin-3-amine (CAS 444902-32-3). Data not available. |
| Quantified Difference | N/A |
| Conditions | Computed by ACD/Labs software. |
Why This Matters
This difference in predicted lipophilicity suggests the two regioisomers are not interchangeable in a drug design context and may lead to distinct biological outcomes.
- [1] PubChem. (2025). 2-Chloro-5-iodopyridin-3-amine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/426463-09-4 View Source
- [2] ChemSrc. (2018). 2-Chloro-5-iodopyridin-3-amine. Retrieved from https://m.chemsrc.com/mip/cas/426463-09-4_335351.html View Source
